Cyclohexanol, 1-(2-(p-(3-diethylamino-1-propynyl)phenyl)ethynyl)-
CAS No.: 5076-60-8
Cat. No.: VC18486321
Molecular Formula: C21H27NO
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5076-60-8 |
|---|---|
| Molecular Formula | C21H27NO |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | 1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol |
| Standard InChI | InChI=1S/C21H27NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-7,15-16,18H2,1-2H3 |
| Standard InChI Key | OLZUTLBHIYGXLO-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC#CC1=CC=C(C=C1)C#CC2(CCCCC2)O |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Features
The IUPAC name 1-[2-[4-[3-(diethylamino)prop-1-ynyl]phenyl]ethynyl]cyclohexan-1-ol reflects its intricate architecture . The molecule consists of:
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A cyclohexanol core (C₆H₁₁O) substituted at the 1-position.
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An ethynyl (–C≡C–) bridge linking the cyclohexanol to a para-substituted phenyl ring.
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A 3-diethylamino-1-propynyl group (–C≡C–CH₂–N(CH₂CH₃)₂) at the phenyl ring’s para position .
This arrangement creates a rigid, conjugated system with potential electronic delocalization across the ethynyl and aromatic moieties.
Molecular Geometry and Stereoelectronic Effects
The compound’s geometry is influenced by:
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Steric hindrance from the cyclohexanol ring and diethylamino group.
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Conjugation between the ethynyl groups and phenyl ring, which may enhance stability and π-orbital interactions .
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The hydroxyl group’s hydrogen-bonding capability, which affects solubility and reactivity .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions, typically employing:
Sonogashira Coupling
A palladium-catalyzed cross-coupling between a halogenated phenyl precursor and an ethynylated cyclohexanol derivative. Example conditions:
Functional Group Modifications
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Propynylation: Introduction of the diethylamino-propynyl group via nucleophilic substitution or alkyne metathesis .
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Cyclohexanol Derivatization: Protection/deprotection of the hydroxyl group to prevent undesired side reactions.
Optimization Challenges
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) improve reaction efficiency.
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Catalyst Loading: Palladium catalysts (0.05–0.1 equiv) balance cost and yield .
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Temperature Control: Exothermic reactions require careful thermal management to avoid decomposition.
Physicochemical Properties
Physical Constants
| Property | Value | Source |
|---|---|---|
| Density | 1.07 g/cm³ | |
| Boiling Point | 447.2°C | |
| Flash Point | 206.3°C | |
| LogP | 3.43 | |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) |
Spectroscopic Characterization
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¹H/¹³C NMR: Distinct signals for cyclohexanol protons (δ 1.2–1.8 ppm), aromatic protons (δ 7.2–7.5 ppm), and ethynyl carbons (δ 70–90 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 309.209 (C₂₁H₂₇NO⁺) .
Biological and Toxicological Profile
Acute Toxicity
| Parameter | Value | Model | Source |
|---|---|---|---|
| LD₅₀ (subcutaneous) | 1,304 mg/kg | Mouse | |
| Hazard Statements | H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) | - |
Pharmacokinetic Predictions
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